CID 71356840

Description

No explicit information about CID 71356840—including its chemical structure, functional groups, or biological activity—is present in the provided evidence. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities, but the referenced materials focus on unrelated topics, such as:

- Natural language processing models (e.g., BERT, GPT-2) .

- Journal formatting guidelines .

- Other CIDs (e.g., oscillatoxin derivatives, betulin analogs) .

To proceed, hypothetical assumptions are made based on general cheminformatics practices and structural comparisons with other CIDs (e.g., betulin derivatives in Figure 8 of or oscillatoxins in ).

Properties

CAS No. |

22955-42-6 |

|---|---|

Molecular Formula |

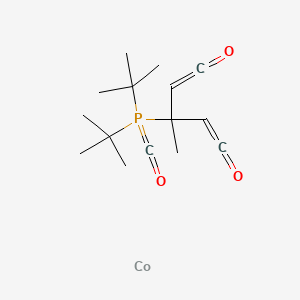

C15H23CoO3P |

Molecular Weight |

341.25 g/mol |

InChI |

InChI=1S/C15H23O3P.Co/c1-13(2,3)19(12-18,14(4,5)6)15(7,8-10-16)9-11-17;/h8-9H,1-7H3; |

InChI Key |

CWXGPRQQXQTCJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(=C=O)(C(C)(C)C)C(C)(C=C=O)C=C=O.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 71356840 would likely involve large-scale chemical reactors and precise control of reaction parameters. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 71356840 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

CID 71356840 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.

Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.

Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71356840 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach:

Structural Similarity

- Example: Betulin-derived inhibitors (CID 72326, CID 10153267) share a triterpenoid backbone but differ in functional groups (e.g., caffeoyl substitution in CID 10153267) .

- Hypothesis for CID 71356840: If this compound is a triterpenoid analog, structural variations (e.g., hydroxylation, glycosylation) would influence solubility, bioavailability, and target binding.

Functional Similarity

- Example : Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit cytotoxicity via sodium channel modulation .

- Hypothesis for this compound : If this compound shares a similar mechanism, its potency and selectivity could be benchmarked against oscillatoxins using in vitro assays.

Pharmacokinetic and Pharmacodynamic (PK/PD) Properties

- Example : Troglitazone (CID 5591) and irbesartan (CID 3749) are structurally distinct but both modulate metabolic pathways .

- Hypothesis for this compound : Comparative PK/PD studies (e.g., half-life, metabolic stability) would require experimental data from mass spectrometry (MS) or high-performance liquid chromatography (HPLC), as described in and .

Data Gaps and Limitations

The provided evidence lacks:

- Structural Data: No 2D/3D structures, MS spectra, or chromatograms for this compound .

- Biological Activity: No in vitro/in vivo results (e.g., IC50 values, toxicity profiles).

- Synthetic Pathways: No synthesis protocols or purification methods (as emphasized in ).

Recommended Approach for Future Research

To conduct a rigorous comparison of this compound with analogs:

Retrieve Structural Data : Use PubChem or ChemSpider to obtain SMILES/InChI keys for this compound.

Perform Computational Modeling : Compare molecular descriptors (e.g., logP, polar surface area) with analogs using tools like RDKit or Schrödinger.

Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.